molecular formula C14H16F4N2O4 B15061161 Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate

Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate

Cat. No.: B15061161
M. Wt: 352.28 g/mol
InChI Key: IXSCXYZHAUNAJC-UHFFFAOYSA-N
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Description

Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is a synthetic compound characterized by its unique spirocyclic structure. The compound features two 6,6-difluoro-1-azaspiro[3.3]heptane units connected by an oxalate linker. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate typically involves the following steps:

    Formation of 6,6-difluoro-1-azaspiro[3.3]heptane: This is achieved through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in spirocyclic β-lactams.

    Oxalate Linker Formation: The 6,6-difluoro-1-azaspiro[3.3]heptane units are then reacted with oxalyl chloride in the presence of a base to form the oxalate linker, resulting in the final compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise temperature control, use of high-purity reagents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the spirocyclic units can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is unique due to its dual spirocyclic units connected by an oxalate linker, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H16F4N2O4

Molecular Weight

352.28 g/mol

IUPAC Name

bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate

InChI

InChI=1S/C14H16F4N2O4/c15-13(16)5-11(6-13)1-3-19(11)23-9(21)10(22)24-20-4-2-12(20)7-14(17,18)8-12/h1-8H2

InChI Key

IXSCXYZHAUNAJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C12CC(C2)(F)F)OC(=O)C(=O)ON3CCC34CC(C4)(F)F

Origin of Product

United States

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